2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(hexadecyloxy)benzoic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Reduction: 2-[4-(Hexadecyloxy)phenyl]-5-(4-aminophenyl)-1,3,4-oxadiazole
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole varies depending on its application:
Comparison with Similar Compounds
2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:
(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
429679-91-4 |
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Molecular Formula |
C30H41N3O4 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
2-(4-hexadecoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H41N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-36-28-22-18-26(19-23-28)30-32-31-29(37-30)25-16-20-27(21-17-25)33(34)35/h16-23H,2-15,24H2,1H3 |
InChI Key |
MKQOCGYBYSDPQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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